molecular formula C9H5IN2O3 B2555444 7-Iodo-3-nitroquinolin-4-ol CAS No. 2384738-25-2

7-Iodo-3-nitroquinolin-4-ol

Cat. No.: B2555444
CAS No.: 2384738-25-2
M. Wt: 316.054
InChI Key: WFCBCZQDNCTXQV-UHFFFAOYSA-N
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Description

7-Iodo-3-nitroquinolin-4-ol is a quinoline derivative that has garnered interest in various fields, including drug discovery and materials science. This compound is characterized by the presence of an iodine atom at the 7th position, a nitro group at the 3rd position, and a hydroxyl group at the 4th position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-3-nitroquinolin-4-ol typically involves the iodination of 3-nitroquinolin-4-ol. The reaction conditions often include the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 7-Iodo-3-nitroquinolin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.

    Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Various substituted quinoline derivatives.

    Reduction: 7-Iodo-3-aminoquinolin-4-ol.

    Oxidation: 7-Iodo-3-nitroquinolin-4-one.

Scientific Research Applications

7-Iodo-3-nitroquinolin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Mechanism of Action

The mechanism of action of 7-Iodo-3-nitroquinolin-4-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group may participate in redox reactions, while the iodine atom and hydroxyl group can form hydrogen bonds and other interactions with biological molecules .

Comparison with Similar Compounds

    7-Bromo-3-nitroquinolin-4-ol: Similar structure but with a bromine atom instead of iodine.

    7-Chloro-3-nitroquinolin-4-ol: Similar structure but with a chlorine atom instead of iodine.

    3-Nitroquinolin-4-ol: Lacks the halogen substituent at the 7th position.

Uniqueness: 7-Iodo-3-nitroquinolin-4-ol is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine can lead to different chemical and biological properties .

Properties

IUPAC Name

7-iodo-3-nitro-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5IN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCBCZQDNCTXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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